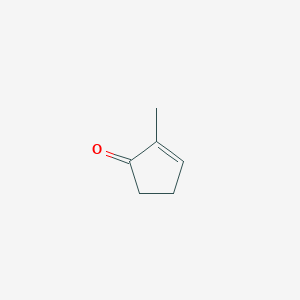

2-Methyl-2-cyclopenten-1-one

説明

Contextualization within Cyclopentenone Chemistry

The cyclopentenone core is a prevalent structural motif found in numerous natural products and serves as a fundamental building block in organic synthesis. thieme-connect.comnih.gov These five-membered cyclic enones are highly reactive, offering multiple sites for chemical modification. thieme-connect.com The reactivity of 2-Methyl-2-cyclopenten-1-one is largely dictated by its α,β-unsaturated carbonyl system, which makes it susceptible to various transformations, including addition reactions. cymitquimica.com The methyl group at the C2 position introduces steric and electronic effects that influence its reactivity compared to unsubstituted cyclopentenone.

The field of cyclopentenone chemistry is vast, with numerous synthetic strategies developed for their construction, such as the Nazarov cyclization and Pauson-Khand reaction. thieme-connect.comresearchgate.net These methods allow for the creation of diverse cyclopentenone derivatives, which are valuable precursors in the synthesis of complex molecules. nih.govacs.org

Significance in Contemporary Chemical and Biological Sciences

The importance of this compound extends across various scientific disciplines. In organic synthesis, it is a valuable intermediate for constructing more complex molecular architectures. cymitquimica.com Its ability to participate in reactions like Diels-Alder and Michael additions makes it a versatile tool for synthetic chemists.

From a biological perspective, cyclopentenones, in general, are of considerable interest. For instance, cyclopentenone isoprostanes, which are structurally related to this compound, are formed in the body through the free-radical peroxidation of arachidonic acid and possess high reactivity. nih.gov This reactivity allows them to interact with biological molecules, suggesting potential roles in physiological processes. nih.gov While specific biological activities of this compound are a subject of ongoing research, its structural similarity to biologically active cyclopentenones underscores its potential significance. The compound has been identified in natural sources such as Panax ginseng and is a component of cigarette smoke.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₈O nist.gov |

| Molar Mass | 96.13 g/mol nist.govfishersci.ca |

| CAS Number | 1120-73-6 cymitquimica.comnist.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Solubility | Soluble in ethanol (B145695) and ether; limited in water cymitquimica.com |

Table 2: Key Reactions Involving this compound

| Reaction Type | Description |

| Diels-Alder Reactions | Acts as a dienophile to form complex cyclic structures. tandfonline.com |

| Michael Additions | The electrophilic β-carbon is susceptible to attack by nucleophiles. |

| Reduction | Can be reduced to the corresponding alcohol, 2-methyl-2-cyclopenten-1-ol. |

| Oxidation | Can be oxidized, for example, through ozonolysis, which can lead to ring cleavage. unicamp.br |

Structure

3D Structure

特性

IUPAC Name |

2-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBWUNDRDHVNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870846 | |

| Record name | 2-Methylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-73-6, 89911-17-1 | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5S7BLT3Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Methyl 2 Cyclopenten 1 One and Its Derivatives

Established Synthetic Routes

Diels-Alder Reactions for Cyclopentenone Core Construction

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be employed to construct the cyclopentenone core. rsc.org This cycloaddition typically involves the reaction of a diene with a dienophile. rsc.org In the context of 2-methyl-2-cyclopenten-1-one synthesis, the cyclopentenone moiety itself can act as the dienophile. researchgate.netchemdad.comsigmaaldrich.com

The regioselectivity and diastereoselectivity of the Diels-Alder reaction are critical for controlling the final product's structure. When unsymmetrical dienes and dienophiles are used, the formation of constitutional isomers is possible. masterorganicchemistry.com Research has shown that in the reaction of 2-methyl-2-cyclopentenone with 1-ethenylhydronaphthalenes, specific regioisomers and diastereoisomers are preferentially formed. researchgate.net The substitution pattern on both the diene and the dienophile influences the electronic properties and steric interactions, thereby directing the outcome of the cycloaddition. masterorganicchemistry.combeilstein-journals.org For instance, dienes with a substituent at the 1-position tend to yield "ortho" products, while those with a substituent at the 2-position favor the formation of "para" products. masterorganicchemistry.com High-pressure conditions have also been utilized to promote the regioselective and diastereoselective synthesis of steroid skeletons using 3-methyl-2-cyclopenten-1-one (B1293772) as a key building block. tandfonline.com

A study investigating the Lewis acid-catalyzed Diels-Alder reaction between 2-methyl-2-cyclopentenone and the electron-rich Danishefsky's diene found that the reaction proceeds to quantitatively yield a single regioisomeric adduct. researchgate.net However, achieving stereochemical control in this reaction proved to be challenging. researchgate.net

Table 1: Regioselectivity in Diels-Alder Reactions

| Diene Type | Major Product | Nickname |

|---|---|---|

| 1-Substituted Diene | "1,2" adduct | "ortho" |

| 2-Substituted Diene | "1,4" adduct | "para" |

Data sourced from Master Organic Chemistry. masterorganicchemistry.com

Diels-Alder reactions can be performed under thermal conditions or with the aid of a catalyst. rsc.org Lewis acids are commonly used to accelerate the reaction and enhance regioselectivity. rsc.orgresearchgate.net For example, the reaction of 2-methyl-2-cyclopentenone with Danishefsky's diene has been studied using various Lewis acids, including aluminum chloride and zinc chloride. researchgate.net In some cases, catalyst-free methods are preferred to minimize side reactions. Organocatalysis has also emerged as a powerful strategy for enantioselective Diels-Alder reactions, utilizing chiral primary amines to activate the cyclopentenone. mdpi.com

Table 2: Lewis Acid Catalysis in the Diels-Alder Reaction of 2-methyl-2-cyclopentenone with Danishefsky's diene

| Lewis Acid (10 mol%) | Temperature (°C) | Time (h) | Result |

|---|---|---|---|

| ZnCl₂ | 0 | 2 | Isomerization and decomposition |

| AlCl₃ | 0 | 1 | Quantitative yield of adduct |

| BF₃·OEt₂ | 0 | 1 | Decomposition |

Data sourced from Krebs and Laschat, 2012. researchgate.net

Aldol (B89426) Condensation Strategies

Aldol condensation represents another fundamental carbon-carbon bond-forming reaction for the synthesis of 2-cyclopenten-1-one (B42074) derivatives. isca.me This method typically involves the base- or acid-catalyzed reaction between two carbonyl compounds, at least one of which must have an α-hydrogen. isca.me The intramolecular aldol condensation of 2,5-hexanedione (B30556) is a well-established route to 3-methyl-2-cyclopenten-1-one. nih.govresearchgate.net This precursor can be derived from sustainable sources, highlighting the green chemistry potential of this pathway. nih.gov The reaction proceeds through the formation of an enolate intermediate, which then attacks the second carbonyl group to form a cyclic β-hydroxy ketone, followed by dehydration to yield the α,β-unsaturated ketone. researchgate.netrsc.org

The reaction conditions, such as the choice of base or acid and the solvent, can significantly influence the yield and selectivity of the condensation. isca.me For instance, the use of sodium hydroxide (B78521) in methanol (B129727) has been shown to be effective for the synthesis of certain 2-cyclopenten-1-one derivatives. isca.me

Isomerization Pathways

Isomerization reactions provide an alternative route to this compound and its isomers. These methods often involve the rearrangement of a readily available starting material.

A notable isomerization pathway involves the catalytic conversion of dimethylfuran derivatives. Specifically, 2,5-dimethylfuran (B142691) can be isomerized over acidic catalysts, such as certain zeolites, to produce a mixture of products including 2-methyl-2-cyclopentenone and 3-methyl-2-cyclopentenone. researchgate.net Research has shown that Ga-silicate zeolites exhibit good activity and selectivity for the isomerization of 2,5-dimethylfuran to 2,4-dimethylfuran, with the cyclopentenone isomers being observed as side products. researchgate.net The reaction is believed to proceed through protonation of the furan (B31954) ring followed by a methyl group migration within the zeolite channels. researchgate.net

Isomerization of 1,1-Dihalo-2-methyl-2-vinylcyclopropane Intermediates

A notable pathway to cyclopentenone derivatives involves the vinylcyclopropane (B126155) rearrangement, a ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876). wikipedia.orgwikiwand.com This method has been historically significant since its discovery in 1959. wikipedia.orgorganicreactions.org

A specific application of this rearrangement is the synthesis of 3-alkyl-2-cyclopenten-2-ol-1-ones, which can be precursors to this compound. The process begins with the reaction of a 2-alkyl substituted butadiene, such as 2-methyl-1,3-butadiene (isoprene), with a dihalocarbene to form a 1,1-dihalo-2-alkyl-2-vinylcyclopropane. google.com For instance, the selective addition of dichlorocarbene, generated in a two-phase system, to isoprene (B109036) yields 1,1-dichloro-2-methyl-2-vinylcyclopropane. google.com

This intermediate is then subjected to thermal isomerization by passing it through a hot tube reactor at temperatures ranging from 200°C to 350°C. This step facilitates the ring expansion to yield 1-alkyl-4,4-dihalocyclopent-1-ene. google.com Subsequent hydrolysis of this dihalocyclopentene derivative under acidic conditions leads to the formation of a 3-alkyl-2-cyclopenten-1-one. google.com For example, 1-methyl-4,4-dichlorocyclopentene can be hydrolyzed to 3-methyl-2-cyclopenten-1-one. google.com

The mechanism of the vinylcyclopropane rearrangement can be complex, potentially proceeding through either a diradical-mediated two-step process or a concerted, orbital-symmetry-controlled pericyclic pathway. The operative mechanism is highly dependent on the specific substrate. wikipedia.orgwikiwand.com In the absence of a metal catalyst, high temperatures are typically required, which can lead to byproducts. nih.gov However, transition metals like palladium, rhodium, and nickel can facilitate the rearrangement under milder conditions. nih.govresearchgate.net

A patented five-step synthesis for 2-hydroxy-3-methylcyclopent-2-en-1-one starting from 2-methyl-1,3-butadiene illustrates this methodology's utility. google.com The key steps involve the formation of the dihalocyclopropane, its isomerization, hydrolysis to the cyclopentenone, followed by epoxidation and a final isomerization to the desired hydroxy-substituted product. google.com

Table 1: Key Steps in the Synthesis of 3-Methyl-2-cyclopenten-1-one via Isomerization

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 2-Methyl-1,3-butadiene | Dichlorocarbene (from chloroform (B151607) and NaOH with a phase transfer catalyst) | 1,1-Dichloro-2-methyl-2-vinylcyclopropane |

| 2 | 1,1-Dichloro-2-methyl-2-vinylcyclopropane | Hot tube reactor (200-350°C) | 1-Methyl-4,4-dichlorocyclopent-1-ene |

| 3 | 1-Methyl-4,4-dichlorocyclopent-1-ene | Acid-catalyzed hydrolysis | 3-Methyl-2-cyclopenten-1-one |

Alpha-Halogenation followed by Dehydrobromination

A well-established method for introducing α,β-unsaturation in ketones is through an alpha-halogenation and subsequent dehydrohalogenation sequence. This two-step process is particularly useful for synthesizing α,β-unsaturated ketones like this compound from their saturated counterparts. libretexts.orglibretexts.org

The first step involves the α-halogenation of a ketone, such as 2-methylcyclopentanone (B130040). This reaction is typically acid-catalyzed and proceeds through an enol intermediate. libretexts.orglibretexts.org In the presence of an acid and a halogen (commonly bromine or chlorine), the ketone tautomerizes to its more stable enol form, which is the more substituted enol in the case of unsymmetrical ketones. libretexts.orglibretexts.org This enol then acts as a nucleophile, attacking the electrophilic halogen to yield an α-haloketone. libretexts.orglibretexts.org For instance, the α-bromination of 2-methylcyclopentanone using bromine in acetic acid yields 2-bromo-2-methylcyclopentanone. libretexts.orglibretexts.org The reaction kinetics often show that the rate is independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol. libretexts.orglibretexts.org

The second step is the dehydrobromination of the resulting α-bromoketone. This elimination reaction is typically carried out by heating the α-bromoketone with a sterically hindered base, such as pyridine, to promote an E2 elimination mechanism. libretexts.orglibretexts.orgfiveable.me The base abstracts a proton from the carbon adjacent to the carbonyl group, and the bromide ion is eliminated, leading to the formation of a carbon-carbon double bond conjugated with the carbonyl group. libretexts.orglibretexts.org This sequence, when applied to 2-bromo-2-methylcyclopentanone, affords this compound. libretexts.orglibretexts.org

A variation of this method involves the use of pyridinium (B92312) bromide perbromide as a milder and more selective brominating agent, which can be beneficial when dealing with more functionalized cyclopentenones. tandfonline.com

Table 2: Synthesis of this compound via Halogenation-Dehydrobromination

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. α-Bromination | 2-Methylcyclopentanone | Br₂, Acetic Acid | 2-Bromo-2-methylcyclopentanone |

| 2. Dehydrobromination | 2-Bromo-2-methylcyclopentanone | Pyridine, Heat | This compound |

Novel and Green Synthesis Approaches

In recent years, the principles of green chemistry have spurred the development of more sustainable and environmentally benign synthetic methods. ijnc.ir This includes the use of biocatalysis and the design of sustainable protocols that minimize waste and energy consumption. ijnc.irmdpi.com

Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful tool for the synthesis of complex molecules with high chemo-, regio-, and enantioselectivity. In the context of cyclopentenones, biocatalytic methods have been explored for the synthesis of chiral derivatives.

For example, the kinetic resolution of racemic secondary alcohols using lipases is a well-established technique. researchgate.net The lipase (B570770) B from Candida antarctica (Novozym 435®) has been shown to efficiently catalyze the kinetic resolution of various aliphatic secondary alcohols. researchgate.net This approach has been applied to the synthesis of (S)-4-hydroxy-2-methylcyclopent-2-en-1-one. The synthesis starts with the modified Piancatelli rearrangement of 1-(2-furyl)ethanol to produce racemic 4-hydroxy-2-methylcyclopent-2-en-1-one, which is then subjected to enzymatic kinetic resolution to obtain the desired enantiomerically pure (S)-isomer. researchgate.net

Another example involves the microbiological reduction of racemic 2,5-dimethyl-2-cyclopenten-1-one to produce chiral cyclopentanones and cyclopentenones. acs.org

Sustainable Synthetic Protocols

The development of sustainable synthetic protocols focuses on improving reaction efficiency, reducing waste, and utilizing renewable resources. A notable example is the production of 3-methyl-2-cyclopenten-1-one from the bio-based platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org A novel approach involves the conversion of HMF to 2,5-hexanedione (HDN) and 3-methyl-2-cyclopenten-1-one (3-MCO) using water splitting with zinc under high-temperature water conditions. This method has been optimized to produce 3-MCO in a 30.5% yield. rsc.org

Another sustainable route starts from 2,5-hexanedione, which can be derived from biomass. This process involves a three-step conversion to methylcyclopentadiene, with 3-methyl-2-cyclopenten-1-one as a key intermediate. The first step is a base-catalyzed intramolecular aldol condensation of 2,5-hexanedione to form 3-methyl-2-cyclopenten-1-one. nih.gov

Furthermore, green protocols for halogenative semipinacol rearrangements have been developed using oxone/halide and Fenton bromide, which generate reactive halogenating species in situ from the oxidation of halides, producing non-toxic byproducts like potassium sulfate (B86663) or water. organic-chemistry.org These methods, while not directly applied to this compound in the cited literature, represent the direction of sustainable chemistry in synthesizing cyclic ketones.

Synthesis of Structurally Related Analogs and Derivatives

The synthetic methodologies for this compound can often be adapted to produce a variety of structurally related analogs and derivatives, including those with additional hydroxy and alkyl substituents.

Hydroxy- and Alkyl-Substituted Cyclopentenones

The synthesis of (S)-4-hydroxy-2-methylcyclopent-2-en-1-one from 1-(2-furyl)ethanol via a modified Piancatelli rearrangement and enzymatic kinetic resolution has also been reported, highlighting a method for producing chiral hydroxy-substituted cyclopentenones. researchgate.net Furthermore, (4R)-(+)-hydroxy-2-cyclopenten-1-one can be prepared through the enzymatic hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one using wheat germ lipase. orgsyn.org

For the synthesis of other alkyl-substituted cyclopentenones, a process has been developed for the one-step preparation of substituted 2-cyclopenten-1-ones by reacting a substituted enone with an aldehyde in the presence of a titanium-based catalytic system. google.com This allows for the synthesis of various di-, tri-, and tetra-alkyl substituted cyclopentenones. google.com

Ethylated and Acetylated Derivatives

The introduction of ethyl and acetyl groups to the this compound framework gives rise to derivatives with significant applications, particularly in the flavor and fragrance industry. The synthesis of these compounds can be achieved through various methodologies, including alkylation and acylation reactions, each offering distinct pathways to the target molecules.

Ethylated Derivatives

The synthesis of ethylated derivatives of this compound often involves the alkylation of a precursor cyclopentanone (B42830) or a related derivative. One notable method involves the alkylation of a cyclotene (B1209433) monoketal derivative with ethyl iodide. tandfonline.com This reaction, when carried out in the presence of 18-crown-6, proceeds with good yield. The resulting alkylated ketal is then hydrolyzed to afford the final enolizable 1,2-diketone. tandfonline.com

Another approach starts with dimethyl adipate, which undergoes Dieckmann cyclization. The resulting keto ester is then alkylated with ethyl iodide. acs.org Subsequent chlorination followed by hydrolysis and decarboxylation yields 3-ethyl-2-cyclopenten-2-ol-1-one. acs.org This ethyl homolog of cyclotene is noted for its potent organoleptic properties, finding use as a flavor constituent in food items like coffee. acs.org

The direct alkylation of cyclopentanone with both ethyl and methyl groups, often utilizing Grignard reagents or organolithium compounds under controlled conditions with a Lewis acid catalyst, provides a route to 2-ethyl-2-methylcyclopentan-1-one.

Table 1: Synthesis of Ethylated Derivatives of this compound

| Starting Material | Reagents | Product | Yield | Reference |

| Cyclotene monoketal derivative | 1. NaH, 18-crown-6, THF 2. Ethyl iodide | 2-Ethyl-2,7-dimethyl-6,9-dioxaspiro[4.4]nonan-1-one | 65% | tandfonline.com |

| 2-Ethyl-2,7-dimethyl-6,9-dioxaspiro[4.4]nonan-1-one | 10% H₂SO₄ | 5-Ethyl-5-methyl-2-hydroxy-2-cyclopenten-1-one | 88-80% | tandfonline.com |

| Dimethyl adipate | 1. Dieckmann cyclization 2. Ethyl iodide 3. Chlorination 4. Hydrolysis & Decarboxylation | 3-Ethyl-2-cyclopenten-2-ol-1-one | 65-70% (overall) | acs.org |

| Cyclopentanone | Ethyl and methyl Grignard reagents or organolithium compounds, Lewis acid | 2-Ethyl-2-methylcyclopentan-1-one | - |

Acetylated Derivatives

The synthesis of acetylated derivatives, such as ethanone (B97240), 1-(2-methyl-2-cyclopenten-1-yl)-, can be accomplished through several synthetic routes. A common method is the acetylation of a suitable precursor. For instance, the acetylation of 1-methyl-2-cyclopenten-1-ol with acetic anhydride (B1165640) in the presence of a catalyst like sulfuric acid introduces the acetyl group to yield the desired ketone. evitachem.com

Friedel-Crafts acylation provides another powerful tool for the synthesis of these derivatives. The reaction of 1-methylcyclopentene (B36725) with zinc chloride and acetic anhydride results in a mixture of acetylated products, including 5-acetyl-1-methylcyclopentene and 1-acetyl-2-methylcyclopentene. rsc.org These initial products can then be isomerized to the corresponding 1-acyl-2-alkylcyclopentene upon treatment with a base. rsc.org

Furthermore, the acylation of cyclopentene derivatives can lead to the formation of the ethanone moiety on the cyclopentene ring. smolecule.com These acetylated compounds serve as valuable intermediates in organic synthesis.

Table 2: Synthesis of Acetylated Derivatives

| Starting Material | Reagents | Product(s) | Reference |

| 1-Methyl-2-cyclopenten-1-ol | Acetic anhydride, H₂SO₄ | Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- | evitachem.com |

| 1-Methylcyclopentene | Zinc chloride, Acetic anhydride | 5-Acetyl-1-methylcyclopentene and 1-Acetyl-2-methylcyclopentene | rsc.org |

Reaction Chemistry and Mechanistic Investigations of 2 Methyl 2 Cyclopenten 1 One

Reactivity of the α,β-Unsaturated Ketone Moiety

The conjugated system in 2-methyl-2-cyclopenten-1-one, consisting of a double bond and a carbonyl group, dictates its electrophilic nature. This arrangement allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate (or Michael) addition to the β-carbon of the double bond. libretexts.org

Michael Addition Reactions with Nucleophiles

The most prominent reaction of the α,β-unsaturated system in this compound is the Michael addition, where nucleophiles attack the electrophilic β-carbon. libretexts.org This conjugate addition is a key strategy for forming new carbon-carbon and carbon-heteroatom bonds.

A notable study investigated the triethylamine-catalyzed Michael-type addition of benzenethiol (B1682325) to this compound. nih.govacs.org The research revealed several key mechanistic details:

Stereoselectivity: The reaction proceeds under kinetic control to produce the cis adduct as the single detectable product, resulting from a highly stereoselective anti-addition process. nih.govacs.org

Reversibility: The addition was found to be significantly reversible. Over extended reaction times, the system equilibrates towards the more thermodynamically stable trans adduct, which is formed via a syn-addition. nih.gov

Influence of Methyl Group: The methyl group on the double bond has a notable impact on reactivity. Compared to the unsubstituted 2-cyclopenten-1-one (B42074), the methyl group in this compound reduces the reaction rate and equilibrium constant for the addition, likely due to steric hindrance. nih.gov

Diorganocopper reagents, such as lithium dipropylcopper, are also highly effective for delivering alkyl groups via conjugate addition to prepare β-substituted cyclopentanones. libretexts.org

| Nucleophile | Reagent/Catalyst | Product Type | Key Finding |

| Thiophenol | Triethylamine | 3-(Phenylthio)-2-methylcyclopentan-1-one | Reaction is reversible and stereoselective, initially forming the cis adduct. nih.govacs.org |

| Propyl anion | Lithium dipropylcopper | 2-Methyl-3-propylcyclopentanone | Diorganocopper reagents are effective for 1,4-addition of alkyl groups. libretexts.org |

| Malonate Esters | Heterobimetallic Complexes | 3-(Dialkoxycarbonylmethyl)-2-methylcyclopentan-1-one | Asymmetric Michael additions can be catalyzed to produce chiral building blocks. nih.gov |

Electrophilic Nature in Biochemical Interactions

The electrophilic character of this compound is central to its interactions within biological systems. As an electrophile, it can react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins or in glutathione, via Michael addition. This ability to form covalent adducts with biomolecules allows it to influence biochemical pathways, including those related to oxidative stress and inflammation.

Cycloaddition Reactions

The double bond in this compound allows it to participate in various cycloaddition reactions, serving as a building block for more complex cyclic and polycyclic structures.

Diels-Alder Reactions as a Diene or Dienophile

This compound typically functions as a dienophile in Diels-Alder reactions due to its electron-deficient double bond, which is activated by the adjacent electron-withdrawing carbonyl group. tandfonline.com These reactions are a powerful tool for constructing six-membered rings.

Studies have explored the Diels-Alder reactions of this compound with various dienes, such as 1-ethenylhydronaphthalenes, which is a key step in the synthesis of steroid skeletons. tandfonline.comtandfonline.comscientificlabs.co.uk Key findings from these investigations include:

Reactivity and Catalysis: The reactivity of cycloalkenones in Diels-Alder reactions can be low, often requiring thermal conditions. However, the use of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or ethylaluminum dichloride (EtAlCl₂), can significantly accelerate the reaction rate and improve selectivity. tandfonline.comtandfonline.com

Regio- and Diastereoselectivity: The reaction of this compound with asymmetrical dienes can lead to different regioisomers and diastereomers. For example, the aluminum chloride-catalyzed reaction with 1-ethenyl-3,4-dihydronaphthalene resulted in a 1.5:1 mixture of regioisomers. tandfonline.com The structure of the diene plays a crucial role in determining both the regioselectivity and the endo/exo diastereoselectivity of the cycloaddition. tandfonline.comtandfonline.com

| Diene | Catalyst | Conditions | Outcome |

| 1-Ethenyl-3,4-dihydronaphthalene | Aluminum Chloride | Toluene, 70°C | 1.5:1 mixture of regioisomers (67% yield). tandfonline.com |

| 1-Ethenyl-8aβ-methyl-3,4,4aα,5,8,8a-hexahydronaphthalene | Aluminum Chloride | 40°C | Regioselective formation of a 2.2:1 mixture of endo syn and endo anti cycloadducts (95% yield). tandfonline.com |

Photocycloaddition Reactions, including [2+2] Dimerization

Under photochemical conditions, this compound can undergo [2+2] cycloaddition reactions. uwo.caresearchgate.net A significant example is its photodimerization. When irradiated with UV light, two molecules of the enone can react to form a cyclobutane (B1203170) ring.

Research has shown that this dimerization can be performed with high selectivity by using a porous metal-organic framework (MOF) as a template. researchgate.netresearchgate.netsciforum.net In one study, the UV-induced [2+2] dimerization of this compound was carried out in a single-crystal-to-single-crystal fashion. researchgate.net The confinement of the enone molecules within the host channels of the MOF directed the orientation of the reactants, leading to a facile and highly diastereoselective reaction that yielded exclusively the head-to-tail anti dimer. researchgate.netresearchgate.net

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction, targeting either the carbonyl group or the double bond, depending on the reagents and conditions used.

Reduction: The carbonyl group is readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to yield 2-methyl-2-cyclopenten-1-ol without affecting the double bond. More powerful reducing agents or catalytic hydrogenation may reduce both the carbonyl and the double bond. The reduction of 2-cyclopentenones with aluminum hydride has been noted as a selective method for converting the carbonyl group to an alcohol. acs.org

Oxidation: Oxidation can occur at the double bond or adjacent positions. The use of oxidizing agents like hydrogen peroxide can lead to the formation of an epoxide. More complex oxidation systems have also been studied. For instance, the asymmetric oxidation of a related substrate, 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, was achieved using a titanium complex (Ti(iPrO)₄/(+)-DET/TBHP), which converted the sulfide (B99878) to a chiral sulfoxide. researchgate.netresearchgate.net

| Reaction Type | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 2-Methyl-2-cyclopenten-1-ol |

| Reduction | Aluminum Hydride | 2-Methyl-2-cyclopenten-1-ol acs.org |

| Oxidation | Hydrogen Peroxide | This compound oxide |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Used to oxidize the precursor alcohol to the ketone. |

Nucleophilic Substitution Reactions

As an α,β-unsaturated ketone, this compound is susceptible to nucleophilic attack. The electrophilic nature of the carbonyl group allows it to participate in reactions where nucleophiles, such as amines or alcohols, attack the carbonyl carbon. This reactivity is a cornerstone of its use in organic synthesis. Furthermore, the conjugated system allows for Michael addition reactions, where nucleophiles add to the β-carbon of the carbon-carbon double bond. This 1,4-conjugate addition is a common pathway for α,β-unsaturated ketones, expanding their synthetic utility for creating more complex molecules.

Hydrophosphination Reactions

Hydrophosphination, the addition of a phosphorus-hydrogen bond across a double bond, has been investigated for this compound. Notably, this reaction can proceed without a catalyst. In one study, the reaction between this compound and diphenylphosphine (B32561) was conducted at 90°C for 18 hours, achieving high conversion (>90%) both under neat (solvent-free) conditions and in the presence of 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgnih.gov

The stereochemical outcome of the reaction was found to be highly dependent on the reaction conditions. Analysis of the product mixture revealed a significant difference in the anti/syn diastereomeric ratio. rsc.orgnih.gov

Under neat conditions , the reaction yielded an anti/syn ratio of 4.8:1.0, indicating that the anti product is predominantly formed. This outcome is suggestive of a syn-addition mechanism, likely proceeding through a four-membered transition state involving the P-H bond. rsc.orgnih.gov

In the presence of 2-MeTHF , the anti/syn ratio was 0.8:1.0. The formation of both stereoisomers in nearly equal proportions suggests the involvement of an ionic pathway with an enol intermediate, similar to what is observed in Michael addition reactions. rsc.orgnih.gov

This dependency on experimental conditions highlights a mechanistic duality, shifting between a concerted-like pathway and an ionic pathway. rsc.orgnih.gov

Table 1: Stereochemical Outcome of Catalyst-Free Hydrophosphination of this compound

| Condition | anti/syn Ratio | Predominant Mechanism | Reference |

|---|---|---|---|

| Neat (solvent-free) | 4.8 : 1.0 | syn-addition via 4-membered transition state | rsc.orgnih.gov |

| With 2-MeTHF | 0.8 : 1.0 | Ionic pathway via enol intermediate | rsc.orgnih.gov |

Isomerization Mechanisms and Contradictions under Catalytic Conditions

The isomerization of this compound under catalytic conditions can lead to different products depending on the reaction environment, with some studies revealing conflicting pathways. Under basic conditions, 2-substituted 2-cyclopentenones can be interconverted with 5-substituted 2-cyclopentenones. openstax.org

Transient Fourier Transform Infrared (FTIR) studies have pointed to contradictory mechanisms based on temperature:

Pathway A (Low Temperature): At or below 100°C, an acid-catalyzed isomerization pathway is dominant, leading to the formation of 2,4-dimethylfuran.

Pathway B (High Temperature): At temperatures above 150°C, a base-mediated ring-opening reaction occurs, which results in linear ketones and complicates the product distribution.

These differing outcomes suggest that the reaction pathway is highly sensitive to the catalytic conditions (acidic vs. basic) and thermal energy, leading to either ring rearrangement or ring cleavage.

Kinetic Studies of Radical Reactions

The reactions of this compound with radicals, particularly the hydroxyl radical (OH), are significant for understanding its atmospheric chemistry and combustion behavior. acs.org

Kinetic studies on the reaction of hydroxyl radicals with this compound have been performed in quasi-static reaction cells over a range of temperatures. acs.orgnih.gov The OH radicals are often generated by pulsed laser photolysis of hydrogen peroxide, and their concentration is monitored over time using laser-induced fluorescence. nih.govnih.govresearchgate.net

At room temperature (around 300 K), the rate coefficient for the reaction of OH with this compound was measured to be 1.7(±0.2) × 10⁻¹¹ cm³ s⁻¹. nih.govnih.govresearchgate.netacs.org This is notably faster than the reaction with its saturated analog, cyclopentanone (B42830), and slightly faster than with the unmethylated 2-cyclopenten-1-one. nih.govacs.org The temperature dependence of this rate coefficient over a 300-500 K range can be described by a modified Arrhenius expression. nih.govresearchgate.net

Table 2: Room Temperature Rate Coefficients for OH Radical Reactions with Cyclopentenone Derivatives

| Compound | Rate Coefficient (k) at ~300 K (cm³ s⁻¹) | Reference |

|---|---|---|

| This compound | 1.7(±0.2) × 10⁻¹¹ | nih.govnih.govresearchgate.netacs.org |

| 2-Cyclopenten-1-one | 1.2(±0.1) × 10⁻¹¹ | nih.govnih.govresearchgate.netacs.org |

| 3-Methyl-2-cyclopenten-1-one (B1293772) | 4.4(±0.7) × 10⁻¹² | nih.govnih.govresearchgate.netacs.org |

| Cyclopentanone (saturated) | 2.9(±0.6) × 10⁻¹² | nih.govacs.org |

The reaction between the hydroxyl radical and this compound can proceed through two primary mechanisms: abstraction, where the OH radical removes a hydrogen atom, and addition, where it adds across the C=C double bond. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Chromatographic Techniques

Chromatographic methods are pivotal for the separation, identification, and quantification of 2-Methyl-2-cyclopenten-1-one from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.gov In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. Polar capillary columns, such as those with a DB-WAX phase, are often employed for optimal separation.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization. The resulting molecular ion and its characteristic fragmentation pattern are detected, providing a molecular fingerprint for identification. The mass spectrum of this compound shows a base peak at a mass-to-charge ratio (m/z) of 96, corresponding to the molecular ion. nih.gov Another significant fragment is observed at m/z 81, resulting from the loss of a methyl group. nih.gov This fragmentation pattern is consistent with the cyclopentenone structure and allows for its unambiguous identification, even in complex matrices such as smoked seafood or the volatile profiles of baked goods. nih.gov GC-MS is also utilized for quantifying the presence of this compound in various samples. tandfonline.com

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Ion (m/z) | 96 | nih.gov |

| Key Fragment (m/z) | 81 (M-15) | nih.gov |

| Recommended Column Type | Polar Capillary (e.g., DB-WAX) |

For highly complex mixtures containing numerous volatile organic compounds (VOCs), comprehensive two-dimensional gas chromatography (GC × GC) offers enhanced separation power compared to conventional one-dimensional GC. copernicus.org In GC × GC, two columns with different separation mechanisms (e.g., a nonpolar DB-5 column followed by a polar Carbowax column) are coupled. copernicus.orgcopernicus.org This arrangement provides a more detailed separation of compounds, which are displayed as a two-dimensional chromatogram. copernicus.org

GC × GC has been successfully applied to the in-situ analysis of atmospheric VOCs, where this compound has been identified among several hundred other compounds. copernicus.org The technique's ability to resolve co-eluting peaks makes it invaluable for detailed compositional analysis of complex samples, such as urban aerosols and petroleum-impacted groundwater. copernicus.orgnemc.us

Table 2: GC × GC System Parameters for VOC Analysis

| Parameter | Specification | Reference |

| First Dimension Column | DB-5 (nonpolar) | copernicus.org |

| Second Dimension Column | Carbowax (polar) | copernicus.org |

| Detector | Flame Ionization Detector (FID), Time-of-Flight Mass Spectrometer (TOF-MS) | copernicus.orgcopernicus.org |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the chiral analysis of this compound, enabling the separation of its enantiomers. This is particularly important in asymmetric synthesis and in studying stereoselective enzymatic reactions. researchgate.net Chiral stationary phases (CSPs) are employed in HPLC columns to achieve enantioseparation.

For instance, the enzymatic reduction of this compound can produce chiral cyclopentanols, and the progress of such reactions can be monitored using chiral HPLC to determine the enantiomeric excess of the products. While specific methods for the direct chiral separation of this compound are not extensively detailed in the provided context, the general applicability of chiral HPLC for resolving stereochemical outcomes in reactions involving this compound is well-established. mdpi.comgoogle.com

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural elucidation of this compound by identifying its key functional groups. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its α,β-unsaturated ketone structure. A strong C=O stretching band is observed in the region of 1700–1750 cm⁻¹, and a C=C stretching band appears between 1600–1650 cm⁻¹.

Furthermore, FTIR spectroscopy is employed for real-time reaction monitoring. nih.govacs.org For example, in the catalytic conversion of 2,5-dimethylfuran (B142691), the formation of this compound can be tracked by the appearance and increase in the intensity of its characteristic C=O stretching band. acs.org This allows for the study of reaction kinetics and mechanisms under transient conditions. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) Stretch | 1700–1750 | |

| Carbon-Carbon Double Bond (C=C) Stretch | 1600–1650 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic states. unicamp.br Analysis of these spectra, including chemical shifts and coupling constants, allows for the complete assignment of the molecule's structure. unicamp.br NMR is also used to characterize the products of reactions involving this compound, such as in ozonolysis studies where the structure of the resulting products was determined using ¹H NMR, ¹³C NMR, and other 2D NMR techniques. unicamp.br

Table 4: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies for different protons | |

| ¹³C (C=O) | ~209 | Singlet |

| ¹³C (C=C) | ~145, ~135 | Singlet |

| ¹³C (CH₃) | ~10 | Quartet |

| ¹³C (CH₂) | ~34, ~26 | Triplet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of this compound, providing precise information about its molecular weight and structural details through fragmentation analysis. The molecular weight of this compound is 96.13 g/mol . scent.vnsigmaaldrich.com In mass spectrometry, the compound is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound shows a base peak at an m/z of 96, which corresponds to the molecular ion [M]+. nist.gov The fragmentation pattern is consistent with that of cyclopentenone derivatives. A notable fragment is observed at m/z = 81, resulting from the loss of a methyl group (-CH3) from the parent molecule. acs.org This fragmentation is a key identifier for this compound. Further fragmentation can occur, leading to other smaller ions that provide additional structural confirmation.

Detailed analysis of the mass spectrum allows for the differentiation of this compound from its isomers, such as 3-methyl-2-cyclopenten-1-one (B1293772), by comparing their unique fragmentation patterns. acs.org The precise mass measurements obtained from high-resolution mass spectrometry can further confirm the elemental composition of the molecule as C₆H₈O. nist.gov

Mass Spectrometry Data for this compound

| m/z | Interpretation | Reference |

|---|---|---|

| 96 | Molecular Ion [M]+ (Base Peak) | nist.gov |

| 81 | [M-CH₃]+ (Loss of a methyl group) | acs.org |

Ion-Molecule Reaction Mass Spectrometry (IMR-MS)

Ion-Molecule Reaction Mass Spectrometry (IMR-MS) is a specialized soft ionization technique that provides an alternative and often more selective method for analyzing volatile organic compounds like this compound. This technique is particularly useful for the on-line analysis of complex mixtures, such as those from biomass conversion processes. acs.orgnih.gov

IMR-MS utilizes specific reagent ions with different ionization potentials, such as those from mercury (Hg, 10.44 eV), xenon (Xe, 12.13 eV), or krypton (Kr, 14.00 eV), to ionize the target analyte through controlled ion-molecule reactions. acs.org The choice of ionizing gas can significantly influence the resulting mass spectrum. For instance, using Hg as the ionizing gas for this compound results in substantially fewer fragments compared to using Xe. acs.org

In a study analyzing the isomerization products of 2,5-dimethylfuran, IMR-MS with Hg as the ionizing gas was used to distinguish this compound and its isomers from the reactant. acs.org While the parent ion was observed at m/z = 96, a significant fragment at m/z = 68 was also detected for this compound and 3-methyl-2-cyclopenten-1-one, but not for 2,5-dimethylfuran. acs.org This selectivity allows for the clear identification and monitoring of this compound in real-time during chemical reactions. nih.gov

IMR-MS Data for this compound

| Ionizing Gas | Key m/z Signals | Observations | Reference |

|---|---|---|---|

| Hg (10.44 eV) | 96, 81, 68 | Fewer fragments, signal at m/z=68 helps distinguish it from isomers like 2,5-dimethylfuran. | acs.org |

| Xe (12.13 eV) | 96, 81 | More fragmentation compared to Hg ionization. | acs.org |

Hyphenated Techniques for Complex Mixture Analysis

GC-MS/O (Gas Chromatography-Mass Spectrometry-Olfactometry)

Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS/O) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography (GC), the identification power of mass spectrometry (MS), and the sensory evaluation of olfactometry (O). This combination is particularly valuable for analyzing the aroma profiles of complex mixtures, such as those found in food and beverages like coffee. japsonline.comlcms.cz

In a typical GC-MS/O setup, the effluent from the GC column is split, with one portion directed to the MS detector for chemical identification and the other to an olfactory port where a trained panelist can sniff the eluting compounds and describe their aroma. lcms.cz This allows for the direct correlation of a specific chemical compound with its sensory perception.

Reported Aroma Profile of this compound

| Aroma Descriptor | Reference |

|---|---|

| Caramellic | scent.vn |

| Minty | scent.vn |

| Burnt | scent.vn |

| Roasted | scent.vn |

| Ketonic | scent.vn |

| Nutty | scent.vn |

Theoretical and Computational Studies of 2 Methyl 2 Cyclopenten 1 One

Quantum Chemical Calculations of Potential Energy Surfaces

Quantum chemical calculations are fundamental to understanding the reactivity of 2-Methyl-2-cyclopenten-1-one. These calculations map out the potential energy surface (PES) for a given reaction, which illustrates the energy of the system as a function of the positions of its atoms. The PES provides crucial information about the stability of reactants, products, and transition states.

A significant area of study has been the reaction of this compound with hydroxyl (OH) radicals, a key process in atmospheric chemistry. To understand the mechanism and kinetics of this reaction, potential energy surfaces have been calculated using high-level quantum chemical methods, such as the CCSD(T)/cc-pVTZ//M06-2X/6-311+G** level of theory. nih.govacs.org These calculations reveal the energy profiles for different reaction channels, including the addition of the OH radical to the carbon-carbon double bond and hydrogen abstraction from the methyl group or the cyclopentene (B43876) ring. nih.govacs.org

The table below summarizes the calculated energies for the reaction of this compound with OH radicals.

| Species | Description | Relative Energy (kJ mol⁻¹) |

| Reactants | This compound + OH | 0 |

| Adduct | Initial van der Waals complex | Slightly more stable than reactants |

| Intermediates | OH addition products | Various, depending on addition site |

| Data derived from potential energy surface calculations at the CCSD(T)/cc-pVTZ//M06-2X/6-311+G* level of theory. nih.gov* |

Reaction Rate Coefficient Modeling (e.g., RRKM-based Master Equation Calculations)

Building upon the potential energy surfaces obtained from quantum chemical calculations, reaction rate coefficient modeling provides a quantitative prediction of how fast a reaction proceeds under different conditions of temperature and pressure. A prominent method used for this purpose is the Rice-Ramsperger-Kassel-Marcus (RRKM) theory-based master equation (ME) analysis. nih.govacs.org

For the reaction with OH radicals, the rate coefficient for this compound was experimentally measured and the temperature dependence was fitted with a modified Arrhenius expression, which is supported by theoretical modeling. nih.govacs.orgresearchgate.net The expression for the reaction rate coefficient, k(T), is given as:

k₂ (T) = 1.7 × 10⁻¹¹ (T/300)⁶.⁴ exp (27.6 kJ mol⁻¹/R {1/T – 1/300}) cm³ s⁻¹ acs.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the time evolution of a molecular system, providing insights into the dynamic processes of a reaction. While specific MD simulation studies on this compound are not widely reported in the reviewed literature, studies on the closely related parent compound, 2-cyclopentenone, provide valuable insights.

For 2-cyclopentenone, nonadiabatic dynamics simulations based on complete active space self-consistent field (CASSCF) methods have been used to investigate its photochemistry, specifically the internal conversion and intersystem crossing processes after photoexcitation. researchgate.net These simulations show that after being excited, the molecule rapidly relaxes and undergoes intersystem crossing to triplet states. researchgate.net The ring structure of 2-cyclopentenone is suggested to constrain the molecule, affecting the rate of this process compared to non-cyclic analogues. researchgate.net Such simulations are crucial for understanding the photostability and photochemical reaction pathways of these cyclic ketones.

Structure-Reactivity Relationship Predictions

Understanding the relationship between molecular structure and reactivity is a cornerstone of chemistry. For this compound, this is often explored by comparing its reactivity to that of similar molecules.

Kinetic studies of the reaction with OH radicals have provided clear structure-reactivity relationships among cyclopentenone derivatives. nih.govacs.org The presence and position of the methyl group significantly influence the reaction rate. For instance, the reaction rate coefficient for this compound is higher than that for the unsubstituted 2-cyclopenten-1-one (B42074). nih.govacs.org In contrast, 3-methyl-2-cyclopenten-1-one (B1293772) reacts more slowly. nih.govacs.org

This difference in reactivity is attributed to the electronic and steric effects of the methyl group. The methyl group at the 2-position in this compound enhances the reactivity of the double bond towards electrophilic addition by the OH radical. This highlights how subtle changes in the molecular structure can have a significant impact on the reaction kinetics. nih.govacs.org

The table below compares the room temperature rate coefficients for the reaction of OH radicals with different cyclopentenone derivatives.

| Compound | Rate Coefficient (k) at Room Temp. (cm³ s⁻¹) |

| 2-Cyclopenten-1-one | 1.2 (±0.1) × 10⁻¹¹ |

| This compound | 1.7 (±0.2) × 10⁻¹¹ |

| 3-Methyl-2-cyclopenten-1-one | 4.4 (±0.7) × 10⁻¹² |

| Data from experimental measurements. nih.govacs.orgresearchgate.net |

Biological Activities and Molecular Mechanisms of 2 Methyl 2 Cyclopenten 1 One and Its Analogs

Antioxidant Properties and Mechanisms

Cyclopentenone derivatives, particularly those with hydroxyl substitutions, have been reported to possess notable antioxidant activities. nih.gov The antioxidant capacity of these compounds is a key area of research, with implications for mitigating oxidative stress-related conditions.

Radical Scavenging Activity (e.g., ABTS radical)

The ability of 2-Methyl-2-cyclopenten-1-one and its analogs to scavenge free radicals is a primary mechanism of their antioxidant action. A prominent example is 2-hydroxy-3-methyl-2-cyclopenten-1-one, which has shown significant scavenging activity against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical. nih.gov

In one study, new cyclohexenone and cyclopentenone derivatives isolated from the endophytic fungus Alternaria sp. were evaluated for their ABTS radical scavenging activity. nih.gov The results, as summarized in the table below, indicated that some of these compounds exhibited potent antioxidant effects. nih.gov

| Compound | EC₅₀ (µM) for ABTS Radical Scavenging Activity |

| (±)-(4R,5S,6S)-3-amino-4,5,6-trihydroxy-2-methoxy-5-methyl-2-cyclohexen-1-one | 8.19 ± 0.15 |

| (±)-(4S,5S*)-2,4,5-trihydroxy-3-methoxy-4-methoxycarbonyl-5-methyl-2-cyclopenten-1-one | 16.09 ± 0.01 |

| Ascorbic Acid (Positive Control) | 17.14 ± 0.11 |

| Data sourced from a study on compounds from the mangrove endophytic fungus Alternaria sp. nih.gov |

The data reveals that the tested cyclopentenone and cyclohexenone derivatives displayed ABTS radical scavenging activities comparable to or even exceeding that of the well-known antioxidant, ascorbic acid. nih.gov This highlights the potential of these natural compounds as effective antioxidants. Further research into other analogs, such as those found in the essential oil of Tagetes minuta, has also demonstrated their capacity to inhibit ABTS radicals. springermedizin.de

Antimicrobial Activity

In addition to their antioxidant properties, this compound and its analogs have been investigated for their ability to inhibit the growth of various microorganisms.

Antifungal Properties

Several studies have documented the antifungal potential of cyclopentenone derivatives. For instance, a new cyclopentenone derivative, (±)-(4S,5S)-2,4,5-trihydroxy-3-methoxy-4-methoxycarbonyl-5-methyl-2-cyclopenten-1-one, isolated from an Alternaria sp., demonstrated notable antifungal activity against Fusarium graminearum and Colletotrichum musae. mdpi.com The minimum inhibitory concentration (MIC) values were reported to be 50 and 200 μg/mL, respectively, with the activity against F. graminearum being three times more potent than the positive control, triadimefon. mdpi.com

Furthermore, analogs such as coruscanone A have shown strong antifungal activity against major opportunistic pathogens like Candida albicans and Cryptococcus neoformans, with efficacy comparable to established antifungal agents. nih.govacs.org Structure-activity relationship studies suggest that the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety is crucial for the antifungal activity of this class of compounds. nih.govacs.org

Cytotoxicity and Anti-tumor Potential

The cytotoxic effects of this compound and its analogs against various cancer cell lines have been a significant area of research, pointing towards their potential as anti-tumor agents. ontosight.aipsu.edu

Selective Cytotoxicity against Cancer Cell Lines

A noteworthy characteristic of some cyclopentenone derivatives is their selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells. For example, trichoderone, a novel cyclopentenone isolated from a marine-derived fungus Trichoderma sp., displayed potent cytotoxicity against a panel of six cancer cell lines while showing minimal toxicity to normal human lung fibroblast cells. psu.eduresearchgate.net This selectivity is a highly desirable trait for potential anticancer drugs.

Another analog, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, has been shown to primarily target tumor cells, with selective cytotoxicity against specific cancer cell lines like HSC-2 and HL-60. Similarly, methyl jasmonate, a jasmonate compound, has demonstrated selective cytotoxic effects against transformed cells. aacrjournals.org

Induction of Cell Death and Apoptosis

The anti-tumor activity of cyclopentenone derivatives is often mediated through the induction of programmed cell death, or apoptosis, in cancer cells. ontosight.ai For instance, methyl jasmonate has been shown to induce the release of cytochrome c from the mitochondria of cancer cells, a key event in the apoptotic cascade. aacrjournals.org This process appears to be mediated by the mitochondrial permeability transition pore complex (PTPC). aacrjournals.org

Modulation of Cellular Processes

This compound and its structural analogs, particularly those containing an α,β-unsaturated carbonyl group within a five-membered ring, have demonstrated significant influence over various cellular activities. This includes interactions with stress-response proteins, and the regulation of protein and gene expression.

Interaction with Heat Shock Proteins (HSP70 Induction)

Cyclopentenone compounds, including 2-cyclopenten-1-one (B42074), are recognized as inducers of heat shock protein 70 (HSP70). nih.gov This induction is a key component of the cellular stress response, offering a protective role against a variety of harmful conditions. The α,β-unsaturated carbonyl group is the critical structural feature that triggers the activation of heat shock transcription factor 1 (HSF1). nih.gov This activation, which is sensitive to cycloheximide, leads to the selective expression of HSP70. nih.gov The induction of HSP70 is linked to cytoprotective effects, including antiviral activity. nih.gov Heat shock proteins are crucial for maintaining cellular homeostasis during and after environmental or chemical stresses. plos.org The induction of HSP70 by these compounds presents a potential avenue for developing drugs that can selectively activate heat shock genes for therapeutic purposes. nih.gov

Influence on Protein Expression and Synthesis

The influence of this compound and its analogs extends to the broader regulation of protein expression and synthesis. The activation of HSF1 by 2-cyclopenten-1-one is a cycloheximide-sensitive process, indicating that ongoing protein synthesis is necessary for this signaling cascade to occur. nih.gov This suggests a complex interplay where the compound not only induces the synthesis of specific proteins like HSP70 but also relies on the existing protein synthesis machinery to exert its effects.

Gene Expression Regulation (e.g., IGF-I, Waf1, NF-κB)

Cyclopentenone prostaglandins (B1171923) have been shown to modulate the expression of several key genes involved in cell growth and regulation. For instance, 2-cyclopenten-1-one has been found to repress the expression of the insulin-like growth factor-I (IGF-I) gene while inducing the expression of the Waf1 gene. ebi.ac.uk The regulation of these two genes is dependent on the presence of the α,β-unsaturated carbonyl group. ebi.ac.uk In the context of inflammatory responses, ectopic expression of lentiviral IGF-II has been shown to inhibit IL-1β-induced activation of NF-κB, a key transcription factor in the inflammatory process. nih.gov This suggests that cyclopentenone compounds and related signaling molecules can have a significant impact on gene expression pathways that control cellular proliferation, differentiation, and inflammation.

Metabolic Pathways and Interactions with Enzymes/Cofactors

The chemical structure of this compound, specifically its α,β-unsaturated carbonyl system, makes it a participant in various metabolic reactions and a target for enzymatic activity. The reactivity of cyclopentenone derivatives is influenced by substitutions on the ring. For example, the absence of a methyl group, as in 2-cyclopenten-1-one, results in a higher reactivity and a lower concentration required for 50% enzyme inhibition (RC₅₀) compared to its methylated counterpart, this compound.

These compounds can interact with enzymes and cofactors. For instance, the inhibitory activities of some cyclopentenone derivatives on certain enzymes are significantly reduced by the presence of sulfhydryl-containing compounds like 2-mercaptoethanol (B42355) or dithiothreitol, suggesting an interaction with cysteine residues in proteins. ebi.ac.uk

Role in Plant Growth Promotion and Fungal Resistance

Certain derivatives of 2-cyclopenten-1-one have been identified as having a role in promoting plant growth and conferring resistance to fungal pathogens. For example, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, a compound identified in the volatile organic compounds of the endophyte Stenotrophomonas maltophilia, is believed to contribute to fungal antibiosis and root colonization, which in turn promotes the growth of tomato seedlings. agriculturejournal.org The mechanisms behind these effects are thought to involve the induction of systemic resistance in the plant. agriculturejournal.org Furthermore, various hydroxylated cyclopentenone and cyclohexenone derivatives isolated from fungi have demonstrated antifungal activities against pathogens like Candida albicans and Cladosporium cucumerinum. researchgate.net Some of these compounds also exhibit antioxidant properties. researchgate.net The application of microbial inoculants that produce such compounds is being explored as a sustainable alternative to chemical fertilizers and pesticides for improving crop health and yield. mdpi.com

Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

2-Methyl-2-cyclopenten-1-one serves as a fundamental starting material in the synthesis of intricate organic molecules. Its chemical reactivity allows for a variety of transformations, enabling chemists to introduce functionality and build molecular complexity.

Synthesis of Bioactive Compounds and Pharmaceuticals

The cyclopentenone core is a prevalent structural motif in numerous biologically active compounds. Consequently, this compound is a key precursor in the synthesis of various pharmaceuticals and natural products. For instance, it has been utilized as a starting material in the programmable synthesis of meroterpenes, a class of natural products with mixed polyketide/terpenoid origins that are known for their biological importance monash.edu.

In one synthetic approach, commercially available this compound was used to prepare a key diprenylated cyclopentanone (B42830) building block, which is a crucial intermediate for assembling complex meroterpene architectures monash.edu. The cyclopentenone structure is also central to the synthesis of prostaglandins (B1171923), which are hormone-like substances involved in a wide range of physiological functions. Various synthetic strategies for prostaglandins and their analogs rely on cyclopentenone intermediates biorxiv.orgfrontiersin.org.

| Bioactive Compound Class | Synthetic Application of this compound |

| Meroterpenes | Serves as the initial building block for creating a diprenylated cyclopentanone intermediate, essential for the total synthesis of complex meroterpenes monash.edu. |

| Prostaglandin Analogs | The cyclopentenone core is a fundamental structural unit for the synthesis of prostaglandin analogs, which have diverse therapeutic applications biorxiv.orgfrontiersin.org. |

Precursor in Drug Development Processes

In the context of legitimate pharmaceutical research and development, a "precursor" is a compound that serves as a primary building block for a target drug molecule. This compound functions as such a precursor due to its utility in constructing the core structures of potential therapeutic agents. Its role in the synthesis of biologically active meroterpenes highlights its value in drug discovery programs that target natural product-like chemical space monash.edu. The ability to readily modify the cyclopentenone ring allows for the creation of libraries of related compounds, which can be screened for pharmacological activity.

Synthesis of Agrochemicals

While this compound is a versatile synthetic intermediate, a review of available scientific literature and patent databases did not yield specific examples of its direct application in the synthesis of commercialized agrochemicals such as insecticides, herbicides, or fungicides. The cyclopentenone motif is present in some natural plant hormones like jasmonates, which are involved in plant defense, but direct synthetic routes from this compound to agrochemicals are not prominently documented nih.govresearchgate.net.

Chiral Synthesis and Asymmetric Catalysis

The creation of single-enantiomer chiral molecules is critical in pharmacology and materials science. This compound is a valuable substrate in asymmetric catalysis, a process that facilitates the synthesis of chiral compounds.

Substrate in F420-dependent Oxidoreductase (FDOR-A)-catalyzed Ene-reductions

Biocatalysis using enzymes offers a green and highly selective method for chemical transformations. F420-dependent oxidoreductases (FDORs) are a class of enzymes that have gained attention for their ability to perform asymmetric ene-reductions of α,β-unsaturated compounds. These enzymes often exhibit complementary stereoselectivity to the more commonly used Old Yellow Enzymes (OYEs) nih.govnih.gov.

In a study focused on FDOR-A enzymes from Mycobacterium smegmatis, this compound was included as a substrate to explore the enzymes' range and selectivity biorxiv.org. The research aimed to characterize the ene-reductase activity of the FDOR-A subgroup against a diverse panel of α,β-unsaturated compounds. This application underscores the compound's utility in biocatalytic research to produce chiral saturated cyclopentanones, which are valuable synthetic intermediates.

| Enzyme Class | Substrate | Application | Research Finding |

| F420-dependent Oxidoreductase A (FDOR-A) | This compound | Asymmetric Ene-Reduction | Used as a substrate to screen and characterize the catalytic activity and stereoselectivity of FDOR-A enzymes from Mycobacterium smegmatis for producing chiral 2-methylcyclopentanone (B130040) biorxiv.org. |

Chiral Synthetic Equivalent in Terpenoid Synthesis

Terpenoids are a large and diverse class of naturally occurring organic chemicals. The cyclopentane ring is a common feature in many cyclopentanoid terpene derivatives. Synthetic methods have been developed for various cyclopent-2-enones, including this compound, specifically for their use in synthetic approaches toward these complex natural products. Its structure serves as a key building block, or synthon, for constructing the five-membered ring portion of target terpenoid molecules.

Polymer Chemistry Applications

Monomers for Polymerization

While research on the direct use of this compound as a primary monomer in polymerization is not extensively documented in publicly available scientific literature, the study of related cyclopentenone structures provides insight into the potential reactivity of this class of compounds in polymer synthesis. For instance, research has demonstrated the Lewis acid-catalyzed polymerization of the parent compound, cyclopentenone. This process yields a functionalized polyolefin, highlighting a novel method for creating polymers with carbonyl-rich backbones nih.gov.

Although direct homopolymerization or copolymerization of this compound is not a widely reported application, the cyclopentenone moiety is a key structural element in certain functional polymers. For example, polymers containing pendant cyclopentenone units have been synthesized using monomers like 4-oxocyclopent-2-en-1-yl acrylate (4CPA). The controlled polymerization of such monomers, for instance through reversible addition–fragmentation chain transfer (RAFT) polymerization, allows for the creation of polymers bearing these reactive cyclic enone groups. The presence of the cyclopentenone functionality in these polymers opens up possibilities for post-polymerization modifications, such as cross-linking through UV-induced [2+2] photocyclodimerization researchgate.net.

Furthermore, the concept of creating polymers with cyclopentanone structures embedded within the polymer chain has been explored through various synthetic routes, indicating the general interest in incorporating such five-membered ring systems into macromolecular architectures google.com.

Development of Novel Materials (e.g., Metal-Organic Frameworks)

A notable application of this compound in materials science is its use as a guest molecule within Metal-Organic Frameworks (MOFs) to control solid-state reactions for the development of novel materials. MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The defined pore structure of MOFs can act as a nanoscale reaction vessel, influencing the orientation and reactivity of encapsulated guest molecules.

Detailed research has demonstrated the successful use of a porous metal-organic framework to control the [2+2] photodimerization of this compound. When irradiated with UV light, this compound molecules entrapped within the MOF channels undergo a highly selective dimerization reaction. The confinement and specific intermolecular contacts within the MOF direct the orientation of the enone molecules, leading to a facile and diastereoselective photoaddition. This controlled reaction yields the head-to-tail anti-dimer as the exclusive product researchgate.netsciforum.net.

Occurrence in Natural Products

This compound has been identified in a diverse range of natural and man-made products, often resulting from thermal processes. Its presence is significant in certain foods, plants, and combustion products.

Panax ginseng and Cigarette Smoke

The compound has been reported as a constituent of Panax ginseng, a plant root that has been used in traditional medicine for centuries nih.gov. The specific role and concentration of this compound within the plant are not extensively detailed in the available literature.

In contrast, its presence in tobacco smoke is well-documented as a product of pyrolysis. The thermal decomposition of tobacco stem during smoking leads to the formation of this compound ncsu.edu. More broadly, the class of 2-cyclopenten-1-ones is recognized as oviductal toxicants present in cigarette smoke nih.gov.

Biomass Pyrolysis Products

Thermal decomposition of organic matter, or pyrolysis, is a significant source of this compound. It is a known product from the fast pyrolysis of various types of biomass, including tobacco stems ncsu.edu. Studies on the pyrolysis of organic-rich shales have also identified cyclopentanones and 2-cyclopenten-1-ones as major products, particularly in hydrous conditions, indicating that water plays a key role in their formation researchgate.net. The process involves complex secondary gas-phase reactions of the primary pyrolysis products polimi.itacs.org.

Maple Syrup and Roasted Coffee

While this compound is a notable flavor compound, its presence in maple syrup has not been confirmed. Instead, a closely related isomer, 2-Hydroxy-3-methyl-2-cyclopenten-1-one (commonly known as cyclotene (B1209433) or maple lactone), is a well-known flavor component of maple syrup, contributing a characteristic maple or caramel-like aroma acs.orgwikipedia.org.

However, this compound is a confirmed volatile component of roasted coffee. Its formation is a result of the complex chemical changes, including Maillard reactions and pyrolysis, that occur during the roasting of coffee beans nih.govfoodsciencejournal.com. The concentration and presence of this compound can vary depending on the roasting conditions nih.gov.

Flavor Profile of Baked Goods and Culinary Applications